molecular formula C11H10F2N2O3 B13051551 6-((1,3-Difluoropropan-2-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylic acid

6-((1,3-Difluoropropan-2-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylic acid

Cat. No.: B13051551
M. Wt: 256.21 g/mol
InChI Key: VZPIONBJDDEVIF-UHFFFAOYSA-N
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Description

6-((1,3-Difluoropropan-2-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylic acid is a heterocyclic compound characterized by its unique structure, which includes a pyrazolo[1,5-A]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((1,3-Difluoropropan-2-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylic acid typically involves the reaction of substituted pyridines with hydroxylamine-O-sulfonic acid to form N-aminopyridine sulfates. These intermediates undergo a 1,3-dipolar cycloaddition reaction with ethyl propionate to yield pyrazolo[1,5-A]pyridine-3-carboxylate derivatives . The final product is obtained through hydrolysis in the presence of sodium hydroxide.

Industrial Production Methods

For large-scale production, the synthesis process is optimized to enhance yield and reduce costs. This involves using solvents like dimethylformamide to dissolve the reactants and potassium carbonate to improve solubility and reaction efficiency . The reaction conditions are carefully controlled to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

6-((1,3-Difluoropropan-2-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various fluorinated derivatives and oxidized or reduced forms of the original compound.

Scientific Research Applications

6-((1,

Biological Activity

6-((1,3-Difluoropropan-2-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylic acid is a heterocyclic compound with a distinctive structure characterized by a pyrazolo[1,5-A]pyridine core and a difluoroalkyl ether group. Its molecular formula is C11_{11}H10_{10}F2_{2}N2_{2}O3_{3}, and it has a molecular weight of approximately 256.21 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly against drug-resistant strains of Mycobacterium tuberculosis.

Chemical Structure

The unique structural features of this compound enhance its biological activity compared to simpler analogs. The following table summarizes its chemical properties:

PropertyValue
Molecular FormulaC11_{11}H10_{10}F2_{2}N2_{2}O3_{3}
Molecular Weight256.21 g/mol
CAS Number2135331-60-9

Antimicrobial Properties

Research indicates that derivatives of pyrazolo[1,5-A]pyridine exhibit significant potency against drug-resistant strains of Mycobacterium tuberculosis . The interactions of this compound with specific bacterial enzymes or pathways critical for survival are currently under investigation. Preliminary studies suggest that the compound may inhibit key metabolic processes in bacteria, leading to its antibacterial effects.

The precise mechanism through which this compound exerts its biological activity is still being elucidated. However, it is hypothesized that the difluoroalkyl ether group enhances lipophilicity, allowing for better membrane penetration and interaction with intracellular targets .

Study on Antitubercular Activity

In a recent study evaluating the antitubercular activity of various pyrazolo derivatives, this compound was noted for its high efficacy against resistant strains of Mycobacterium tuberculosis. The study utilized both in vitro and in vivo models to demonstrate the compound's ability to reduce bacterial load significantly .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
Pyrazolo[1,5-a]pyridine-3-carboxylic acidCore pyrazolo structureSimpler structure without the difluoro substituent
4-Methyl-pyrazolo[1,5-a]pyridineMethyl substitution on the pyrazolo coreLacks carboxylic acid functionality
6-(difluoropropan-2-yl)pyrazolo[1,5-a]pyridineSimilar ether groupEnhanced biological activity due to difluoroalkyl group

Properties

Molecular Formula

C11H10F2N2O3

Molecular Weight

256.21 g/mol

IUPAC Name

6-(1,3-difluoropropan-2-yloxy)pyrazolo[1,5-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C11H10F2N2O3/c12-3-8(4-13)18-7-1-2-10-9(11(16)17)5-14-15(10)6-7/h1-2,5-6,8H,3-4H2,(H,16,17)

InChI Key

VZPIONBJDDEVIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=NN2C=C1OC(CF)CF)C(=O)O

Origin of Product

United States

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